N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H34N4O4 and its molecular weight is 442.56. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Characterization and Structural Analysis
Studies have focused on the chemical and structural analysis of compounds similar to N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide. For instance, research involving the oxalate salts and free bases of fentanyl analogs provides insights into their chemical structure through (1)H- and (13)C-NMR spectroscopy, X-ray crystallography, and theoretical calculations (Jimeno et al., 2003). These methods are crucial for understanding the molecular framework and potential pharmacological properties of such compounds.
2. Advanced Materials and Electroluminescence
Research into the synthesis and structure of related compounds, such as redox derivatives of 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl, provides valuable data for the development of advanced materials. Studies have detailed the synthesis, photophysics, and potential electroluminescence applications of certain complexes, highlighting their utility in organic light-emitting diode (OLED) devices (Vezzu et al., 2010). This research indicates the broader potential of piperidine derivatives in material science, especially in the field of electronics and photonics.
3. Pharmacological Potential and Drug Discovery
Several studies have investigated the pharmacological potential of compounds structurally similar to the given compound, focusing on their receptor interactions, metabolic stability, and therapeutic applications. For example, research into the synthesis and properties of nicotinic acid derivatives containing a 2,2,6,6-tetramethylpiperidine 1-oxyl residue explores their potential pharmacological activities, which may provide insights into the therapeutic utility of similar compounds (Lifshits et al., 1976).
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c29-22-6-1-2-11-28(22)21-5-3-4-19(16-21)26-24(31)23(30)25-17-18-7-12-27(13-8-18)20-9-14-32-15-10-20/h3-5,16,18,20H,1-2,6-15,17H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINSKVSXUTLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide |
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